molecular formula C10HF7N4S B287047 6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287047
M. Wt: 342.2 g/mol
InChI Key: RGOSVVNAUVVUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, it has been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Furthermore, this compound has been shown to have antimicrobial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has been shown to have activity against various types of cancer cells and microbial strains. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and potential side effects of this compound.

Future Directions

There are several future directions for research on 6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anticancer and antimicrobial agent. This compound has shown promising results in vitro and in vivo studies, and further studies are needed to determine its efficacy in clinical trials. Another direction is to investigate its potential as an inhibitor of other enzymes involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II and farnesyltransferase, but further studies are needed to determine its potential as an inhibitor of other enzymes. Finally, future research could focus on the development of novel synthetic methods for this compound, which could lead to improvements in yield and purity.

Synthesis Methods

The synthesis of 6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with 4-amino-5-trifluoromethyl-1,2,4-triazole-3-thiol in the presence of a base. The reaction yields this compound as a white solid.

Scientific Research Applications

6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential as an antimicrobial agent. It has been shown to have activity against various strains of bacteria and fungi.

Properties

Molecular Formula

C10HF7N4S

Molecular Weight

342.2 g/mol

IUPAC Name

6-(2,3,4,5-tetrafluorophenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10HF7N4S/c11-3-1-2(4(12)6(14)5(3)13)7-20-21-8(10(15,16)17)18-19-9(21)22-7/h1H

InChI Key

RGOSVVNAUVVUOV-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)F)C2=NN3C(=NN=C3S2)C(F)(F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.